A Technical Guide to the Physicochemical Properties of 5-bromo-3-phenyl-1H-pyrazole
A Technical Guide to the Physicochemical Properties of 5-bromo-3-phenyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-3-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are well-established pharmacophores, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a bromine atom and a phenyl group to the pyrazole scaffold significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby modulating its biological and material properties. This document details the synthesis, structural elucidation, and key physical characteristics of the title compound, offering field-proven insights and detailed experimental protocols for its analysis. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the study and application of pyrazole-based molecules.
Molecular Structure and Core Properties
5-bromo-3-phenyl-1H-pyrazole is characterized by a five-membered aromatic pyrazole ring substituted with a phenyl group at the C3 position and a bromine atom at the C5 position. The presence of the N-H group allows for tautomerism, a phenomenon that can influence its reactivity and biological interactions.[4]
Caption: Molecular structure of 5-bromo-3-phenyl-1H-pyrazole.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrN₂ | Calculated |
| Molecular Weight | 223.07 g/mol | Calculated |
| InChI Key | FTVLGWKRBUUHDD-UHFFFAOYSA-N | PubChem Equivalent |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br | PubChem Equivalent |
Synthesis and Purification
The synthesis of 5-bromo-3-phenyl-1H-pyrazole can be efficiently achieved via the electrophilic bromination of 3-phenyl-1H-pyrazole. This approach is logical because the pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic attack. The regioselectivity, favoring substitution at the C5 position (often referred to as the C4 position in older literature if numbering starts from the substituted nitrogen), is dictated by the electronic effects of the existing phenyl group and the heteroatoms. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to elemental bromine.
Caption: Workflow for the synthesis of 5-bromo-3-phenyl-1H-pyrazole.
Experimental Protocol: Synthesis
Objective: To synthesize 5-bromo-3-phenyl-1H-pyrazole via electrophilic bromination.
Materials:
-
3-phenyl-1H-pyrazole
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N-Bromosuccinimide (NBS)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes water-soluble byproducts and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 5-bromo-3-phenyl-1H-pyrazole as a solid.
Structural Elucidation and Spectroscopic Profile
The definitive identification of 5-bromo-3-phenyl-1H-pyrazole relies on a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Phenyl-H: ~7.3-7.8 ppm (m); Pyrazole-H (C4-H): ~6.5-6.8 ppm (s); NH: broad singlet, variable |
| ¹³C NMR | Chemical Shift (δ) | Phenyl-C: ~125-135 ppm; Pyrazole-C: C3 ~150 ppm, C4 ~105 ppm, C5 (C-Br) ~95-100 ppm |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: ~3100-3300 (broad); C=N stretch: ~1590; C=C stretch (aromatic): ~1450-1600; C-Br stretch: ~550-650 |
| Mass Spec (EI) | m/z | [M]⁺: 222/224 (characteristic isotopic pattern for Br); [M-Br]⁺: 143 |
Causality Behind Spectroscopic Observations:
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¹H NMR: The phenyl protons appear in the typical aromatic region. The lone proton on the pyrazole ring (C4-H) is expected to be a singlet and shifted upfield relative to the phenyl protons due to the electronic environment of the heterocycle. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
-
¹³C NMR: The carbon attached to the bromine (C5) is significantly shielded, resulting in an upfield shift. The carbons of the phenyl ring will show characteristic shifts, and the quaternary carbon (C3) attached to the phenyl group will be downfield.
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FT-IR: The broad N-H stretch is a key indicator of the pyrazole N-H group. The aromatic C=C and C=N stretches confirm the presence of the ring systems. The C-Br stretch appears in the fingerprint region.
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Mass Spectrometry: The presence of a bromine atom is unequivocally confirmed by the characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
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Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals (though only CH is expected here besides the solvent).[4]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Solid-State and Physical Properties
The physical properties of the compound, such as melting point and crystal structure, are critical for its handling, formulation, and material applications.
Melting Point
The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range (typically < 2 °C) suggests high purity.
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Expected Melting Point: While no specific value is available for the title compound in the searched literature, related structures like 5-Amino-4-bromo-3-methyl-1H-pyrazole melt at 117-122 °C. The phenyl substitution may increase the melting point due to better crystal packing and higher molecular weight. A melting point in the range of 120-160 °C would be a reasonable expectation.
Protocol: Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.[5]
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Crystal Structure
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Based on analyses of similar pyrazole derivatives, several structural features can be anticipated.[4][6]
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Crystal System: Related bromo-phenyl-pyrazole structures have been shown to crystallize in systems like the triclinic (P-1) or monoclinic (P2₁/c) space groups.[4][7]
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Intermolecular Interactions: The N-H group is a hydrogen bond donor, and the pyrazole nitrogen (N2) is a hydrogen bond acceptor. This facilitates the formation of hydrogen-bonded chains or dimers in the crystal lattice, which significantly influences the crystal packing and melting point.[7]
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Molecular Conformation: The dihedral angle between the plane of the pyrazole ring and the phenyl ring is a key conformational feature, typically found to be non-planar to minimize steric hindrance.[6][7]
Solubility Profile
Solubility is a critical parameter in drug development and for selecting appropriate reaction or analysis solvents.
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Qualitative Prediction: The molecule has both a lipophilic phenyl group and a polar pyrazole ring capable of hydrogen bonding. It is expected to have good solubility in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, acetone, and methanol. Its solubility in non-polar solvents like hexanes is likely to be low. Water solubility is expected to be very poor due to the dominant hydrophobic character of the phenyl and bromo-substituted rings.
Protocol: Shake-Flask Method for Solubility Determination
-
Equilibrium Setup: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, buffer) in a sealed vial.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
Biological Context and Potential Applications
While this guide focuses on the physicochemical properties, it is crucial to contextualize the importance of 5-bromo-3-phenyl-1H-pyrazole. The pyrazole scaffold is a "privileged structure" in medicinal chemistry.[2] Derivatives have shown potent and diverse biological activities. For instance, phenyl-1H-pyrazol derivatives have been investigated as BRAFV600E inhibitors for cancer therapy[8], and other substituted pyrazoles are known for their anti-inflammatory and antimicrobial properties.[1][9] The bromo- and phenyl-substituents on this specific scaffold provide a unique combination of steric and electronic properties, making it a valuable candidate for screening in various biological assays and a versatile building block for the synthesis of more complex molecules.
Conclusion
This technical guide has detailed the fundamental physicochemical properties of 5-bromo-3-phenyl-1H-pyrazole, from its molecular structure and synthesis to its spectroscopic and solid-state characteristics. By providing not only the data but also the underlying scientific rationale and validated experimental protocols, this document serves as a practical and authoritative resource. The insights and methodologies presented herein are designed to empower researchers in chemistry, pharmacology, and materials science to effectively synthesize, characterize, and utilize this versatile heterocyclic compound in their research and development endeavors.
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